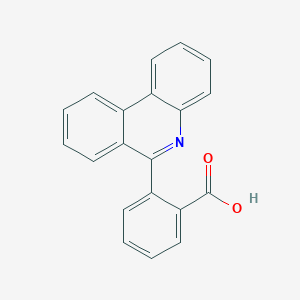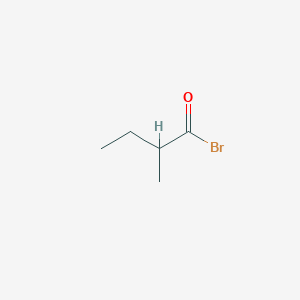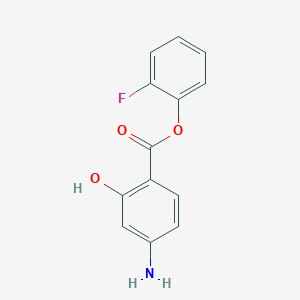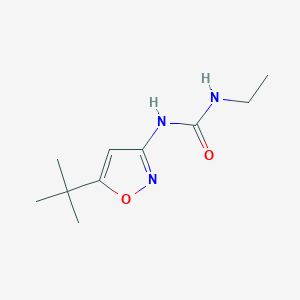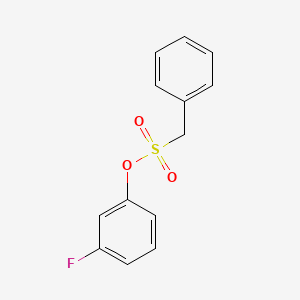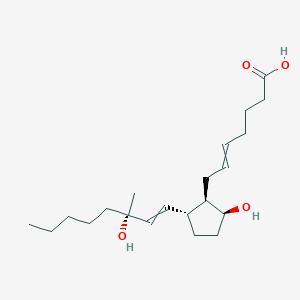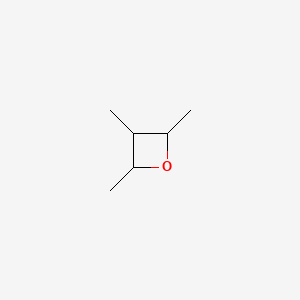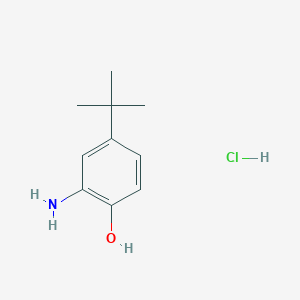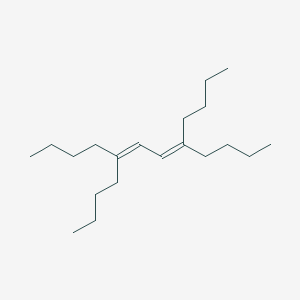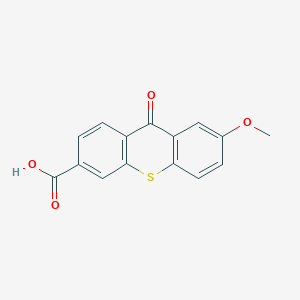
9H-Thioxanthene-3-carboxylic acid, 7-methoxy-9-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Thioxanthene-3-carboxylic acid, 7-methoxy-9-oxo- is a chemical compound belonging to the thioxanthene family. Thioxanthenes are known for their diverse applications in various fields, including medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a thioxanthene core with a carboxylic acid and a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Thioxanthene-3-carboxylic acid, 7-methoxy-9-oxo- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-mercaptobenzoic acid and 2-bromoanisole.
Formation of Thioxanthene Core: The thioxanthene core is formed through a series of reactions, including nucleophilic substitution and cyclization.
Introduction of Functional Groups: The carboxylic acid and methoxy groups are introduced through specific reactions, such as esterification and methylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled reactions.
Purification: Employing techniques such as recrystallization and chromatography for purification.
Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
9H-Thioxanthene-3-carboxylic acid, 7-methoxy-9-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives.
Scientific Research Applications
9H-Thioxanthene-3-carboxylic acid, 7-methoxy-9-oxo- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for other thioxanthene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 9H-Thioxanthene-3-carboxylic acid, 7-methoxy-9-oxo- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
9-Oxo-9H-thioxanthene-3-carboxylic acid: Similar structure but lacks the methoxy group.
9-Oxo-9H-thioxanthene-2-carboxylic acid: Differing position of the carboxylic acid group.
9-Oxo-9H-thioxanthene-3-carboxamide: Contains an amide group instead of a carboxylic acid.
Uniqueness
The presence of the methoxy group in 9H-Thioxanthene-3-carboxylic acid, 7-methoxy-9-oxo- imparts unique chemical properties, such as increased solubility and reactivity, making it distinct from other similar compounds.
This detailed article provides a comprehensive overview of 9H-Thioxanthene-3-carboxylic acid, 7-methoxy-9-oxo-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
51763-06-5 |
|---|---|
Molecular Formula |
C15H10O4S |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
7-methoxy-9-oxothioxanthene-3-carboxylic acid |
InChI |
InChI=1S/C15H10O4S/c1-19-9-3-5-12-11(7-9)14(16)10-4-2-8(15(17)18)6-13(10)20-12/h2-7H,1H3,(H,17,18) |
InChI Key |
GCTCAUXNSBWKRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)SC3=C(C2=O)C=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanoic acid, 3-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B14640317.png)
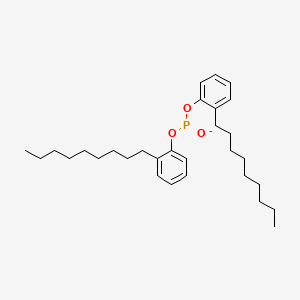
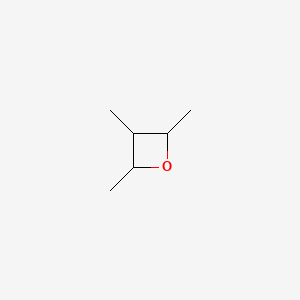
![2-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14640350.png)
